molecular formula C18H19N7OS B11565432 1-(4-Ethylphenyl)-3-{6-oxo-4-[(pyrimidin-2-ylsulfanyl)methyl]-1,6-dihydropyrimidin-2-yl}guanidine

1-(4-Ethylphenyl)-3-{6-oxo-4-[(pyrimidin-2-ylsulfanyl)methyl]-1,6-dihydropyrimidin-2-yl}guanidine

Cat. No.: B11565432
M. Wt: 381.5 g/mol
InChI Key: ONSKSSKMZFBGNV-UHFFFAOYSA-N
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Description

N-(4-ETHYLPHENYL)-N’-{6-OXO-4-[(PYRIMIDIN-2-YLSULFANYL)METHYL]-1,6-DIHYDROPYRIMIDIN-2-YL}GUANIDINE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an ethylphenyl group, a pyrimidinylsulfanyl group, and a dihydropyrimidinylguanidine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHYLPHENYL)-N’-{6-OXO-4-[(PYRIMIDIN-2-YLSULFANYL)METHYL]-1,6-DIHYDROPYRIMIDIN-2-YL}GUANIDINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinylsulfanyl intermediate, followed by the introduction of the ethylphenyl group and the formation of the dihydropyrimidinylguanidine structure. Common reagents used in these reactions include pyrimidine derivatives, thiols, and guanidine compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHYLPHENYL)-N’-{6-OXO-4-[(PYRIMIDIN-2-YLSULFANYL)METHYL]-1,6-DIHYDROPYRIMIDIN-2-YL}GUANIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(4-ETHYLPHENYL)-N’-{6-OXO-4-[(PYRIMIDIN-2-YLSULFANYL)METHYL]-1,6-DIHYDROPYRIMIDIN-2-YL}GUANIDINE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be employed in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-ETHYLPHENYL)-N’-{6-OXO-4-[(PYRIMIDIN-2-YLSULFANYL)METHYL]-1,6-DIHYDROPYRIMIDIN-2-YL}GUANIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and guanidine-containing molecules. Examples are:

  • N-(4-METHYLPHENYL)-N’-{6-OXO-4-[(PYRIMIDIN-2-YLSULFANYL)METHYL]-1,6-DIHYDROPYRIMIDIN-2-YL}GUANIDINE
  • N-(4-CHLOROPHENYL)-N’-{6-OXO-4-[(PYRIMIDIN-2-YLSULFANYL)METHYL]-1,6-DIHYDROPYRIMIDIN-2-YL}GUANIDINE

Uniqueness

N-(4-ETHYLPHENYL)-N’-{6-OXO-4-[(PYRIMIDIN-2-YLSULFANYL)METHYL]-1,6-DIHYDROPYRIMIDIN-2-YL}GUANIDINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H19N7OS

Molecular Weight

381.5 g/mol

IUPAC Name

1-(4-ethylphenyl)-2-[6-oxo-4-(pyrimidin-2-ylsulfanylmethyl)-1H-pyrimidin-2-yl]guanidine

InChI

InChI=1S/C18H19N7OS/c1-2-12-4-6-13(7-5-12)22-16(19)25-17-23-14(10-15(26)24-17)11-27-18-20-8-3-9-21-18/h3-10H,2,11H2,1H3,(H4,19,22,23,24,25,26)

InChI Key

ONSKSSKMZFBGNV-UHFFFAOYSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=O)N2)CSC3=NC=CC=N3)/N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=NC2=NC(=CC(=O)N2)CSC3=NC=CC=N3)N

Origin of Product

United States

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